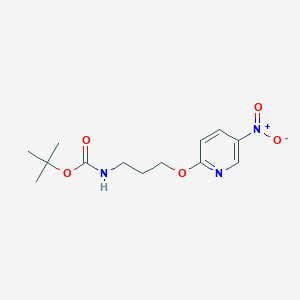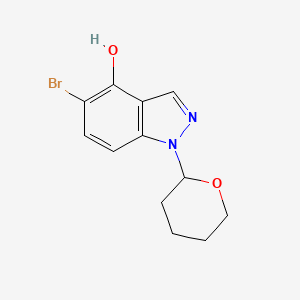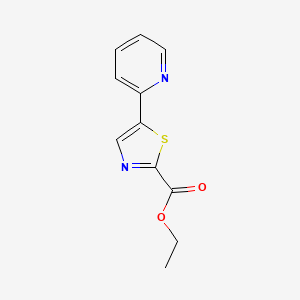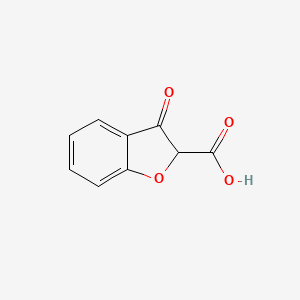
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is a chemical compound with the molecular formula C6H3BF5KO and a molecular weight of 235.99 g/mol . This compound is part of the organotrifluoroborate family, which is known for its stability and versatility in various chemical reactions, particularly in Suzuki–Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate typically involves the reaction of 4,5-difluoro-2-hydroxyphenylboronic acid with potassium bifluoride (KHF2). This reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the bulk synthesis of the boronic acid precursor, followed by its conversion to the trifluoroborate salt using potassium bifluoride. The product is then purified through crystallization techniques to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate primarily undergoes nucleophilic substitution reactions. It is widely used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling .
Common Reagents and Conditions
The Suzuki–Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous or alcoholic solvent at temperatures ranging from room temperature to 100°C .
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves the transmetalation of the organotrifluoroborate to the palladium catalyst. This is followed by the reductive elimination step, which forms the carbon-carbon bond and regenerates the palladium catalyst . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-methoxyphenyltrifluoroborate
Uniqueness
Potassium (4,5-difluoro-2-hydroxyphenyl)trifluoroborate is unique due to the presence of both fluorine and hydroxyl groups on the phenyl ring. This structural feature enhances its reactivity and selectivity in cross-coupling reactions compared to other organotrifluoroborates .
Propriétés
Formule moléculaire |
C6H3BF5KO |
|---|---|
Poids moléculaire |
235.99 g/mol |
Nom IUPAC |
potassium;(4,5-difluoro-2-hydroxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BF5O.K/c8-4-1-3(7(10,11)12)6(13)2-5(4)9;/h1-2,13H;/q-1;+1 |
Clé InChI |
JWFLFEXJXOLGSY-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=C(C=C1O)F)F)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)
